![molecular formula C10H8N2 B3276682 1,6-Dihydropyrrolo[2,3-e]indole CAS No. 64572-88-9](/img/structure/B3276682.png)
1,6-Dihydropyrrolo[2,3-e]indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,6-dihydropyrrolo[2,3-e]indole involves various methods, including hetero-Diels-Alder reactions and cycloadditions. Researchers have explored the reactivity of ethyl nitrosoacrylate with this compound, leading to both 2- and 3-alkylated products via hetero-Diels-Alder reactions followed by ring-opening . One-pot methods have also been developed for its synthesis .
Molecular Structure Analysis
The molecular structure of 1,6-dihydropyrrolo[2,3-e]indole consists of a six-membered pyrrole ring fused with a five-membered indole ring. The regioselectivity of its cycloaddition reactions has been investigated using quantum chemical calculations, revealing insights into its reactivity pattern .
Chemical Reactions Analysis
1,6-Dihydropyrrolo[2,3-e]indole participates in various chemical reactions, including cycloadditions, functionalizations, and hetero-Diels-Alder reactions. Its reactivity with nitrosoalkenes has been studied, leading to diverse products. Researchers have also explored the synthesis of derivatives by reacting it with other heterocycles .
Aplicaciones Científicas De Investigación
Photochemical Properties and Reactions
1,6-Dihydropyrrolo[2,3-e]indole and its variants demonstrate interesting photochemical properties. For example, 1,8-dihydropyrrolo[2,3-b]indole derivatives undergo photochemical rearrangement under certain conditions. This behavior is typical of pyrroles and is a topic of interest in synthetic chemistry (Moody & Ward, 1984)(Moody & Ward, 1984).
Synthesis and Functionalization Techniques
A variety of synthesis techniques for different derivatives of 1,6-Dihydropyrrolo[2,3-e]indole are studied. For instance, hexahydropyrrolo[2,3-b]indoles can be synthesized using domino reactions, offering a method to add molecular diversity (Kawasaki et al., 2005). Additionally, Larock indole annulation is used for synthesizing 1,6-dihydropyrrolo[2,3-g]indazole derivatives (Gavara et al., 2011).
Novel Compounds and Reactions
Innovative compounds and reactions involving 1,6-Dihydropyrrolo[2,3-e]indole have been explored. For example, triazoloindoles were prepared using tandem copper catalysis and were used as precursors for constructing a range of valuable indole molecules, including pyrrolo[2,3-b]indoles (Xing et al., 2014).
Propiedades
IUPAC Name |
1,6-dihydropyrrolo[2,3-e]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-9-8(4-6-11-9)10-7(1)3-5-12-10/h1-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBROSJQFUYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




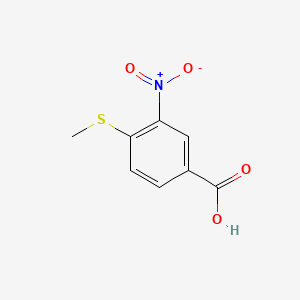
![1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene](/img/structure/B3276621.png)
![[(1-Aminobutan-2-yl)oxy]benzene](/img/structure/B3276627.png)


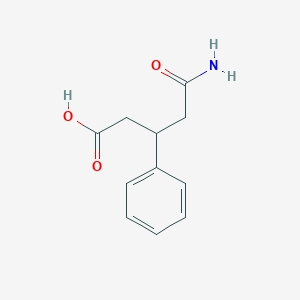


![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)
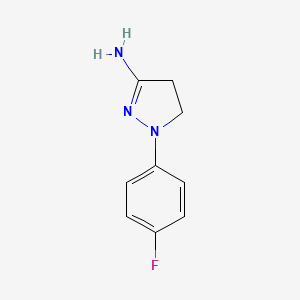
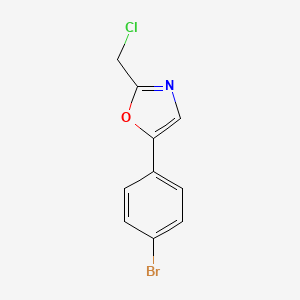
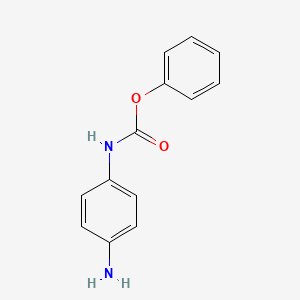
![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)